N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide

Medicinal Chemistry Physicochemical Profiling ADME Prediction

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide (CAS 681268-62-2, molecular formula C22H16ClN3OS, molecular weight 405.9 g/mol) is a synthetic small molecule belonging to the thieno[3,4-c]pyrazole-naphthamide hybrid chemotype. The compound features a fused thieno[3,4-c]pyrazole bicyclic core bearing an N-(3-chlorophenyl) substituent at position 2 and a 1-naphthamide moiety at position This scaffold merges structural elements from two independently validated kinase inhibitor pharmacophores: the thienopyrazole class, which has been patented for protein kinase inhibition (particularly interleukin-2-inducible tyrosine kinase, ITK) , and the N-arylnaphthamide class, which has produced potent, orally active VEGFR-2 tyrosine kinase inhibitors with nanomolar potency.

Molecular Formula C22H16ClN3OS
Molecular Weight 405.9
CAS No. 681268-62-2
Cat. No. B2534668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide
CAS681268-62-2
Molecular FormulaC22H16ClN3OS
Molecular Weight405.9
Structural Identifiers
SMILESC1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C4=CC=CC5=CC=CC=C54
InChIInChI=1S/C22H16ClN3OS/c23-15-7-4-8-16(11-15)26-21(19-12-28-13-20(19)25-26)24-22(27)18-10-3-6-14-5-1-2-9-17(14)18/h1-11H,12-13H2,(H,24,27)
InChIKeyQUUQWADIWVJBQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-Chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide (CAS 681268-62-2): Compound Identity and Chemotype Classification for Procurement Decision-Making


N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide (CAS 681268-62-2, molecular formula C22H16ClN3OS, molecular weight 405.9 g/mol) is a synthetic small molecule belonging to the thieno[3,4-c]pyrazole-naphthamide hybrid chemotype [1]. The compound features a fused thieno[3,4-c]pyrazole bicyclic core bearing an N-(3-chlorophenyl) substituent at position 2 and a 1-naphthamide moiety at position 3. This scaffold merges structural elements from two independently validated kinase inhibitor pharmacophores: the thienopyrazole class, which has been patented for protein kinase inhibition (particularly interleukin-2-inducible tyrosine kinase, ITK) [2], and the N-arylnaphthamide class, which has produced potent, orally active VEGFR-2 tyrosine kinase inhibitors with nanomolar potency [3]. The compound is commercially available as a research-grade chemical (typical purity ≥95%) from multiple suppliers.

Why N-(2-(3-Chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide Cannot Be Interchanged with Generic Thienopyrazole or Naphthamide Analogs


This compound occupies a unique intersection of two privileged kinase inhibitor scaffolds—the thieno[3,4-c]pyrazole core and the 1-naphthamide moiety—making simple class-based substitution unreliable for scientific or industrial applications. Within the thienopyrazole patent space, biological activity is exquisitely sensitive to the nature of the N-2 aryl substituent; the 3-chlorophenyl group confers distinct electronic and steric properties compared to unsubstituted phenyl or other halogenated variants [1]. Simultaneously, published SAR on naphthamide VEGFR-2 inhibitors demonstrates that the specific N-aryl substitution pattern on the naphthamide nitrogen profoundly affects kinase potency and selectivity profiles, with IC50 values spanning several orders of magnitude across closely related analogs [2]. Furthermore, the 4,6-dihydro oxidation state of the thieno ring in this compound distinguishes it from the 5-oxido analogs (e.g., CAS 1020246-19-8), which carry an additional polar sulfoxide group that alters hydrogen-bonding capacity, solubility, and target engagement potential [3]. Procurement of a generic thienopyrazole or naphthamide without matching these specific structural features would yield a compound with unpredictable biological activity.

Product-Specific Quantitative Differentiation Evidence for CAS 681268-62-2 Versus Closest Structural Analogs


Oxidation State Differentiation: 4,6-Dihydro (CAS 681268-62-2) Versus 5-Oxido Analog (CAS 1020246-19-8) in Physicochemical and Predicted ADME Space

CAS 681268-62-2 differs from its closest commercially available structural analog, the 5-oxido derivative (CAS 1020246-19-8), by one oxidation state at the thieno sulfur atom. The target compound (C22H16ClN3OS, MW 405.9) lacks the polar S=O group present in the oxido analog (C22H16ClN3O2S, MW 421.9), resulting in a molecular weight difference of 16.0 Da and a reduced hydrogen-bond acceptor count (4 vs. 5 acceptors) [1]. This structural distinction has significant implications: the non-oxidized thioether form typically exhibits higher calculated lipophilicity (predicted XLogP ~3.5-4.5 for the target compound versus ~2.5-3.5 for the sulfoxide analog) [1], which impacts membrane permeability, plasma protein binding, and CYP450 metabolic susceptibility. In published SAR for related thienopyrazole kinase inhibitors, the oxidation state of the fused thiophene sulfur has been shown to modulate both potency and selectivity [2].

Medicinal Chemistry Physicochemical Profiling ADME Prediction

N-2 Aryl Substituent Differentiation: 3-Chlorophenyl Versus Unsubstituted Phenyl or 4-Nitrophenyl Analogs in Kinase Inhibition Class-Level Inference

The 3-chlorophenyl substituent at the N-2 position of the thieno[3,4-c]pyrazole core in CAS 681268-62-2 represents a specific electronic and steric configuration that cannot be replicated by unsubstituted phenyl (CAS 1007549-61-2) or 4-nitrophenyl analogs. In the broader thienopyrazole patent literature, the identity and position of aryl substituents at N-2 have been demonstrated to critically modulate kinase inhibitory potency, with halogen substitution patterns influencing both IC50 values and selectivity profiles across the kinome [1]. The meta-chloro substitution provides a distinctive combination of electron-withdrawing inductive effect (−I) and modest steric bulk (van der Waals volume increment relative to hydrogen), which is distinct from the electron-donating or para-substituted variants available as alternative procurement options. Quantitative kinase profiling data for specific N-2 substituent variants within this scaffold remain proprietary or unpublished [1].

Kinase Inhibition Structure-Activity Relationship Thienopyrazole

Naphthamide Regioisomeric Differentiation: 1-Naphthamide Attachment at Position 3 Versus Alternative Acyl Substituents on the Thienopyrazole Core

CAS 681268-62-2 incorporates a 1-naphthamide moiety—a pharmacophore independently validated in the Amgen series of potent VEGFR-2 kinase inhibitors, where representative N-arylnaphthamides achieved VEGFR-2 IC50 values of 0.5 nM (enzymatic) and 8 nM (HUVEC cellular proliferation) [1]. In the published Amgen SAR, the 1-naphthamide regioisomer was found to be critical for maintaining low-nanomolar potency; the 2-naphthamide regioisomer and non-naphthyl benzamide analogs showed significantly reduced or abolished activity [1]. In stark contrast, alternative acyl substituents at the thienopyrazole 3-position—such as the pivalamide group found in TAK-659 (a BTK inhibitor) [2] or the cyclopentanecarboxamide group in related analogs—redirect kinase selectivity toward entirely different targets (BTK vs. VEGFR/ITK). The 1-naphthamide attachment in CAS 681268-62-2 therefore positions this compound within the VEGFR/angiogenesis inhibitor chemical space, distinct from thienopyrazoles bearing smaller acyl groups.

VEGFR Inhibition Kinase Selectivity Naphthamide Pharmacophore

Recommended Research and Industrial Application Scenarios for N-(2-(3-Chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide (CAS 681268-62-2)


Kinase Inhibitor Screening Library Diversification via Thienopyrazole-Naphthamide Hybrid Chemotype

CAS 681268-62-2 serves as a structurally unique entry for kinase-focused compound libraries, combining two independently validated kinase inhibitor pharmacophores (thienopyrazole and 1-naphthamide) in a single molecular entity. The thienopyrazole core is documented to engage the ATP-binding pockets of protein kinases including ITK [1], while the 1-naphthamide moiety has been crystallographically characterized in the VEGFR-2 (KDR) ATP-binding site (PDB: 3B8Q) [2]. For screening campaigns targeting angiogenic kinases (VEGFR-1/2/3) or Tec-family kinases (ITK, BTK), this compound provides a chemotype that cannot be accessed by procuring either a simple thienopyrazole or a naphthamide scaffold in isolation.

SAR Matrix Completion for N-2 Aryl Thienopyrazole Series

Within the thieno[3,4-c]pyrazole chemical series, the N-2 substituent is a critical determinant of biological activity [1]. CAS 681268-62-2 provides the 3-chlorophenyl variant, complementing the unsubstituted phenyl (CAS 1007549-61-2) and 4-nitrophenyl analogs commercially available. For medicinal chemistry teams building comprehensive SAR matrices across N-2 aryl substitution patterns, this compound fills an essential electronic and steric parameter space (Hammett σmeta = 0.37; Hansch π = +0.71 for the chloro substituent), enabling quantitative SAR model development for kinase inhibition or cellular activity.

Negative Control or Comparator for 5-Oxido Thienopyrazole Probe Compounds

The 4,6-dihydro (non-oxidized) sulfur atom in CAS 681268-62-2 distinguishes it from the 5-oxido analog (CAS 1020246-19-8). This redox state difference is mechanistically significant: in published thienopyrazole SAR, sulfoxide formation can introduce additional hydrogen-bonding interactions with kinase hinge residues or alter metabolic stability [1]. CAS 681268-62-2 can serve as a critical negative control or comparator compound in experiments designed to isolate the pharmacological contribution of the sulfoxide oxygen in the 5-oxido series, enabling deconvolution of oxidation-state-dependent activity.

Computational Chemistry and Docking Studies on VEGFR-2 or ITK Kinase Domains

The compound's well-defined structure with a rigid thieno[3,4-c]pyrazole core, a 1-naphthamide moiety with known VEGFR-2 co-crystal structural precedent (PDB: 3B8Q, 3B8R) [2], and a 3-chlorophenyl substituent amenable to halogen-bonding interactions makes it suitable for computational docking and molecular dynamics studies. Procurement for in silico screening or pharmacophore model validation is supported by the availability of high-resolution kinase domain crystal structures that accommodate closely related naphthamide ligands [2].

Quote Request

Request a Quote for N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.